2-(4-chlorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl acetamide and 4-methoxyphenyl sulfonyl chloride. These intermediates are then reacted under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- 2-(4-chlorophenyl)-N-[2-(2-thienyl)ethyl]acetamide
- 2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide
Uniqueness
The unique combination of functional groups in 2-(4-chlorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide distinguishes it from similar compounds. This uniqueness may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4S2/c1-27-17-8-10-18(11-9-17)29(25,26)20(19-3-2-12-28-19)14-23-21(24)13-15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWLSFHVSOZZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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